2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
Description
This compound features a benzotriazole core linked via an acetamide group to a 2-(2-chlorophenyl)-4-methylthiazole moiety. The benzotriazole unit is known for its electron-deficient aromatic system, enabling π-π stacking and hydrogen-bonding interactions, while the thiazole ring contributes to metabolic stability and bioactivity. The methyl group at the 4-position of the thiazole may improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-12-17(27-19(22-12)13-6-2-3-7-14(13)20)10-21-18(26)11-25-16-9-5-4-8-15(16)23-24-25/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPFILGDENIRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for developing new drugs, particularly for targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: It has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, including the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : Chlorine at the ortho position (target compound) balances electronic effects and steric bulk, optimizing target engagement compared to para-substituted halogens (e.g., 9c) .
- Synthetic Flexibility : The acetamide linker allows modular substitution, enabling rapid generation of analogues with tuned properties .
- Crystallographic Insights : Dihedral angles between aromatic systems (e.g., 79.3° in ) influence molecular packing and solubility, guiding formulation strategies.
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide is a benzotriazole derivative that has garnered attention for its potential biological activities. Benzotriazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzotriazole ring, a thiazole moiety, and an acetamide functional group, which contribute to its biological properties.
Benzotriazole derivatives often exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzotriazole compounds inhibit enzymes that are crucial for microbial survival or cancer cell proliferation.
- Interference with Cell Signaling : These compounds can disrupt signaling pathways involved in cell growth and apoptosis.
- Antioxidant Properties : Some derivatives possess antioxidant capabilities that protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : The compound has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and K562 (leukemia).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| K562 | 12 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various benzotriazole derivatives. The compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent .
- Anticancer Research : In a comparative study involving multiple benzotriazole derivatives, the target compound showed superior cytotoxicity against MCF-7 cells compared to other tested derivatives. This suggests that modifications to the benzotriazole core can enhance anticancer activity .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling benzotriazole derivatives with thiazole intermediates. For example:
- Step 1: React 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde with benzotriazole-activated acetamide precursors under nucleophilic substitution conditions (e.g., DMF solvent, K₂CO₃ base, 60–80°C) .
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
- Yield Optimization: Use excess benzotriazole derivatives (1.2 eq) and monitor reaction progress via TLC. Recrystallization in ethanol/DMF mixtures improves final purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for benzotriazole (δ 7.5–8.2 ppm, aromatic protons), thiazole methyl (δ 2.4 ppm), and acetamide carbonyl (δ 168–170 ppm in ¹³C) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and benzotriazole C-N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of Cl⁻ from the 2-chlorophenyl group) .
Advanced Research Questions
Q. How can computational tools like Multiwfn and docking studies elucidate electronic properties and target interactions?
Methodological Answer:
- Multiwfn Analysis: Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. For example, the benzotriazole moiety shows high electron density, suggesting π-π stacking potential with aromatic residues in enzyme active sites .
- Molecular Docking: Use AutoDock Vina with protein targets (e.g., kinase domains). Parameterize ligand charges via Gaussian09 (B3LYP/6-31G* basis set). Results may indicate hydrogen bonding between the acetamide carbonyl and Thr183 in target proteins .
Q. How to resolve contradictions in crystallographic data for polymorphic forms?
Methodological Answer:
- SHELX Refinement: Input high-resolution X-ray data (d-spacing < 1.0 Å) into SHELXL for structure solution. Use TWIN/BASF commands to model twinning if space group ambiguities arise .
- Hydrogen Bond Analysis: Compare O–H⋯N and N–H⋯O interactions across polymorphs. For example, a hydrated form may show stronger H-bonding (2.8–3.0 Å) versus anhydrous forms (3.2–3.5 Å), affecting solubility .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- SAR Workflow:
- Derivative Synthesis: Replace the 2-chlorophenyl group with fluorophenyl or methylthiazole variants .
- Biological Assays: Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, IC₅₀ values).
- Data Correlation: Use QSAR models (e.g., CoMFA) to link logP values (2.8–3.5) with activity trends. Higher lipophilicity often correlates with improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
